Cas no 7147-44-6 ( )

  structure
  structure
Product Name: 
CAS No:7147-44-6
MF:C8H8ClNO
MW:169.608221054077
CID:976441
PubChem ID:224463
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • (NE)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
    • 2'-CHLOROACETOPHENONE OXIME
    • 1-(2-chlorophenyl)ethanone oxime
    • 1-(2-chloro-phenyl)-ethanone oxime
    • 1-(2-Chlor-phenyl)-aethanon-oxim
    • 2-Chlor-acetophenon-oxim
    • 2-chloro-acetophenone
    • 2-chloroacetophenone oxime
    • caf[qr]
    • cap[qr]
    • chloromethyl phenyl ketone
    • cn[qr]
    • mace[qr]
    • NCI-C55107
    • o-Chlor-acetophenon-oxim
    • o-chloroacetophenone oxime
    • PEPPERSPRAY
    • phenacyl
    • teargas
    • 2'-Chloroacetophenoneoxime
    • HMS1442J07
    • NSC-12933
    • IDI1_015464
    • 7147-44-6
    • SCHEMBL17134109
    • AKOS016036741
    • SCHEMBL5664854
    • (E)-1-(2-chlorophenyl)ethan-1-one oxime
    • A923476
    • NSC12933
    • N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
    • HS-4023
    •  
    • MDL: MFCD00219817
    • Inchi: 1S/C8H8ClNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6+
    • InChI Key: MBKGQYQOTXYSRQ-UXBLZVDNSA-N
    • SMILES: ClC1C=CC=CC=1/C(/C)=N/O

Computed Properties

  • Exact Mass: 169.02954
  • Monoisotopic Mass: 169.029
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.3
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • Density: 1.18
  • Boiling Point: 284.6°C at 760 mmHg
  • Flash Point: 125.9°C
  • Refractive Index: 1.543
  • PSA: 32.59
  • LogP: 2.53820

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